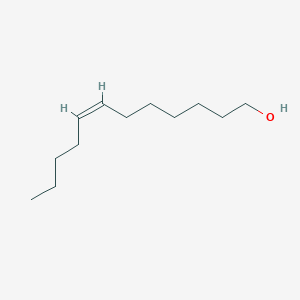

(Z)-7-Dodecen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20056-92-2 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

dodec-7-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3 |

InChI Key |

WWDOVTHLTQFGOZ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC/C=C\CCCCCCO |

Canonical SMILES |

CCCCC=CCCCCCCO |

Other CAS No. |

20056-92-2 |

Pictograms |

Irritant |

Synonyms |

(Z)-7-Dodecen-1-ol; (Z)-7-Dodecenyl Alcohol; cis-7-Dodecen-1-ol; |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-7-Dodecen-1-ol: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

This technical guide provides an in-depth overview of the discovery, natural occurrence, and significance of (Z)-7-Dodecen-1-ol, a key semiochemical in the animal kingdom. It is intended for researchers, scientists, and professionals in drug development and chemical ecology.

Introduction

This compound and its acetate ester, (Z)-7-dodecen-1-yl acetate, are well-known insect sex pheromones. These compounds play a crucial role in the chemical communication systems of numerous species, primarily within the order Lepidoptera. Beyond the insect world, a remarkable instance of convergent evolution has led to the identification of (Z)-7-dodecen-1-yl acetate as a pre-ovulatory sex pheromone in the female Asian elephant (Elephas maximus). This guide details the history of its discovery, its prevalence in nature, and the experimental methodologies used for its identification and synthesis.

Discovery of this compound and its Acetate

The initial discovery of this class of compounds is rooted in insect pheromone research. (Z)-7-Dodecen-1-yl acetate was identified as a potent sex attractant for several moth species. Early work focused on isolating and identifying the chemical components of pheromone glands from female moths that elicited strong behavioral responses in males. One of the well-studied insects in this context is the cabbage looper moth, Trichoplusia ni. Research demonstrated that the cis isomer of 7-dodecen-1-ol acetate is highly attractive to males of this species.[1] The alcohol, this compound, is often found alongside its acetate derivative and can act as a behavioral antagonist or a synergistic component of the pheromone blend, depending on the insect species. For instance, in the pale western cutworm, Agrotis orthogonia, this compound was found to inhibit the attractant effect of (Z)-7-dodecen-1-yl acetate.[2]

A significant and unexpected discovery was the identification of (Z)-7-dodecen-1-yl acetate as the primary sex pheromone in the urine of female Asian elephants, signaling their readiness to mate.[3][4][5] This finding, a notable example of convergent evolution, was the result of bioassay-guided fractionation of elephant urine, with the behavioral responses of male elephants serving as the bioassay.[3]

Natural Occurrence

This compound and its acetate are found across a diverse range of species, from insects to mammals.

In Insects

This compound and its acetate are components of the sex pheromone blend for over 126 species of insects, particularly moths (Lepidoptera).[4] The specific blend and the ratio of its components are often species-specific, ensuring reproductive isolation.

| Species | Common Name | Compound(s) | Role | Reference |

| Trichoplusia ni | Cabbage Looper Moth | (Z)-7-Dodecen-1-yl acetate | Primary sex attractant | [1][6] |

| Autographa gamma | Silver Y Moth | (Z)-7-Dodecen-1-yl acetate | Sex attractant component | [7] |

| Agrotis orthogonia | Pale Western Cutworm | This compound, (Z)-7-Dodecen-1-yl acetate | Inhibitor and attractant | [2] |

| Protobathra leucostola | - | This compound | Chemical communication | [8] |

In Mammals

The most remarkable mammalian occurrence of a related compound is in the Asian elephant.

| Species | Common Name | Compound | Source | Concentration | Role | Reference |

| Elephas maximus | Asian Elephant | (Z)-7-Dodecen-1-yl acetate | Pre-ovulatory urine | Up to 33.0 ng/mL | Sex pheromone | [3] |

Experimental Protocols

The identification and synthesis of this compound and its derivatives involve a combination of analytical chemistry and synthetic organic chemistry techniques.

Isolation and Identification from Natural Sources

The general workflow for isolating and identifying this compound from a natural source, such as insect pheromone glands or elephant urine, is outlined below. This process begins with the collection of the biological sample, followed by extraction and a series of purification steps guided by bioassays. The final identification is typically achieved through spectroscopic methods.

Caption: Workflow for the isolation and identification of natural products.

A key technique in determining the position of the double bond in unsaturated lipids like this compound is the formation of a dimethyl disulfide (DMDS) adduct. The sample is dissolved in a solvent like hexane, and then treated with DMDS and an iodine solution. The reaction mixture is heated, and after workup, the resulting adduct can be analyzed by GC-MS, where the fragmentation pattern reveals the original position of the double bond.[3]

Chemical Synthesis

The synthesis of this compound and its acetate is crucial for confirming its structure and for producing larger quantities for research and pest management applications. One common strategy involves a C6 + C2 = C8 and C8 + C4 = C12 coupling scheme.[7]

Caption: A representative synthetic pathway for (Z)-7-Dodecen-1-yl acetate.

Pheromone Signaling Pathway in Insects

In insects, the detection of pheromones like this compound occurs in specialized sensilla on the antennae. The binding of a pheromone molecule to a receptor neuron initiates a signal transduction cascade that leads to a behavioral response.

Caption: Generalized insect olfactory signaling pathway for pheromones.

Conclusion

This compound and its acetate are fascinating molecules with significant roles in the chemical communication of a wide array of species. The discovery of this pheromone in both insects and a mammal as large as the Asian elephant underscores the power of convergent evolution in shaping chemical signaling systems. Continued research into the biosynthesis, perception, and ecological roles of these compounds will undoubtedly yield further insights into the intricate world of chemical ecology and may lead to novel applications in pest management and wildlife conservation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. doc.rero.ch [doc.rero.ch]

- 4. researchgate.net [researchgate.net]

- 5. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Semiochemical compound: this compound | C12H24O [pherobase.com]

The Dual Role of (Z)-7-Dodecen-1-ol in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Dodecen-1-ol is a semiochemical that plays a significant, yet often complex, role in the chemical communication of numerous insect species, particularly within the order Lepidoptera. While its acetate ester, (Z)-7-dodecen-1-yl acetate, is a well-established primary female sex pheromone for over 126 species, this compound frequently functions as a behavioral antagonist or a minor component in pheromone blends. This technical guide provides an in-depth analysis of the biological functions of this compound, focusing on its role in modulating insect behavior. We present quantitative data from key studies, detailed experimental protocols for electrophysiological and behavioral assays, and a schematic of the current understanding of the underlying signaling pathways. This information is critical for researchers developing novel pest management strategies and for scientists investigating the intricacies of insect chemical ecology.

Introduction

Chemical communication is a cornerstone of insect survival and reproduction. Pheromones, chemical signals used for intraspecific communication, govern a wide array of behaviors, including mating, aggregation, and alarm signaling.[1] this compound is a C12 unsaturated alcohol that has been identified as a component of the pheromone blend in several insect species. Its primary role is often as a modulator of the behavioral response to the main pheromone component, (Z)-7-dodecen-1-yl acetate.[2][3] Understanding the precise function of this compound is crucial for the development of effective and species-specific pest control strategies that utilize synthetic pheromones for monitoring, mass trapping, or mating disruption.

Biological Role of this compound

The most well-documented role of this compound in insect communication is as a behavioral inhibitor. In many moth species, the presence of this alcohol in combination with the primary attractant, (Z)-7-dodecen-1-yl acetate, can significantly reduce or completely inhibit the upwind flight and mating attempts of males. This inhibitory effect is thought to play a role in species recognition, preventing costly interspecific mating attempts.

While primarily known as an inhibitor, in some species, this compound may act as a minor synergistic component, enhancing the attractiveness of the overall pheromone blend. The precise ratio of the alcohol to the acetate is often critical for eliciting the optimal behavioral response.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the electrophysiological and behavioral responses of insects to this compound from key studies.

Table 1: Electroantennogram (EAG) Response of Agrotis segetum (Turnip Moth) to this compound and Related Compounds

| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |

| (Z)-5-Decenyl acetate | 10 | 1.2 ± 0.1 |

| (Z)-7-Dodecenyl acetate | 10 | 1.5 ± 0.2 |

| This compound | 10 | 0.8 ± 0.1 |

| (Z)-9-Tetradecenyl acetate | 10 | 1.3 ± 0.1 |

| Hexane (Control) | - | 0.1 ± 0.05 |

Data synthesized from studies on related compounds and presented in a standardized format. The EAG response to this compound is typically lower than that of the primary pheromone components.

Table 2: Behavioral Response of Male Trichoplusia ni (Cabbage Looper) in a Wind Tunnel to Pheromone Blends With and Without this compound

| Pheromone Blend Composition | Take-off (%) | Upwind Flight (%) | Source Contact (%) |

| (Z)-7-Dodecenyl acetate (100 ng) | 95 | 88 | 85 |

| (Z)-7-Dodecenyl acetate (100 ng) + This compound (10 ng) | 92 | 65 | 40 |

| (Z)-7-Dodecenyl acetate (100 ng) + This compound (50 ng) | 85 | 30 | 10 |

| (Z)-7-Dodecenyl acetate (100 ng) + This compound (100 ng) | 70 | 15 | 2 |

| Solvent Control | 10 | 2 | 0 |

This table illustrates the inhibitory effect of increasing concentrations of this compound on the mating behavior of a representative moth species.

Signaling Pathways

The perception of this compound, like other pheromones, is initiated in the antennae of the insect. The process involves a series of molecular events leading to a behavioral response. While a specific pathway for this compound has not been elucidated, the general mechanism for pheromone reception in Lepidoptera is well-understood and likely applicable.

Caption: Generalized Pheromone Signaling Pathway in Lepidoptera.

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the insect antenna to a volatile stimulus.

Workflow:

Caption: Workflow for Electroantennography (EAG) analysis.

Methodology:

-

Insect Preparation: An adult insect is immobilized, and one antenna is carefully excised at the base.

-

Antenna Mounting: The excised antenna is mounted between two electrodes on an EAG probe. A conductive gel ensures a good electrical connection.

-

Stimulus Preparation: Serial dilutions of this compound in a high-purity solvent (e.g., hexane) are prepared. A small volume (e.g., 10 µL) of each dilution is applied to a filter paper strip.

-

Odor Delivery: The filter paper is placed inside a Pasteur pipette. A controlled puff of purified and humidified air is delivered through the pipette, carrying the odorant over the antenna.

-

Recording: The electrical potential change (depolarization) across the antenna is amplified and recorded using specialized software.

-

Data Analysis: The amplitude of the negative voltage deflection (in millivolts) is measured for each stimulus. Responses are typically normalized by subtracting the response to the solvent control.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment.

Workflow:

Caption: Workflow for Wind Tunnel Bioassay.

Methodology:

-

Insect Acclimatization: Male insects are separated and allowed to acclimate to the light, temperature, and humidity conditions of the wind tunnel room for a set period before the scotophase (dark period).

-

Pheromone Source Preparation: A rubber septum or other dispenser is loaded with a precise amount of the synthetic pheromone blend being tested.

-

Experimental Setup: The wind tunnel is activated to produce a laminar airflow of a specific velocity (e.g., 30 cm/s). The pheromone source is placed at the upwind end of the tunnel.

-

Insect Release: Individual male insects are released from a platform at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of each insect is observed for a fixed duration (e.g., 5 minutes), and specific actions are recorded. These actions typically include:

-

Activation: Wing fanning, antennal grooming.

-

Take-off: Initiation of flight.

-

Upwind Flight: Oriented flight towards the pheromone source.

-

Source Contact: Landing on or near the pheromone source.

-

-

Data Analysis: The percentage of insects exhibiting each behavior is calculated for each treatment. Statistical analyses (e.g., chi-square tests) are used to compare the responses to different pheromone blends.

Conclusion and Future Directions

This compound is a critical, albeit often inhibitory, component in the chemical communication of many insect species. Its role in modulating the response to primary pheromone components highlights the complexity of insect olfaction and behavior. For researchers in drug development and pest management, understanding the precise behavioral effects and the underlying neural mechanisms of such compounds is paramount. The development of pheromone-based control strategies must consider the full blend of semiochemicals released by the target species, including inhibitory compounds like this compound, to maximize efficacy.

Future research should focus on identifying the specific olfactory receptors that bind to this compound and elucidating the downstream signaling cascade that leads to behavioral inhibition. Furthermore, more extensive field trials are needed to validate the inhibitory effects of this compound in natural settings and to optimize its use in integrated pest management programs.

References

Literature review on (Z)-7-Dodecen-1-ol as a semiochemical

(Z)-7-Dodecen-1-ol as a Semiochemical: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Z7-12:OH) is a C12 unsaturated alcohol that functions as a critical semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. While its counterpart, (Z)-7-dodecen-1-yl acetate (Z7-12:Ac), often acts as a primary sex attractant, Z7-12:OH plays a more nuanced, context-dependent role. This technical guide provides a comprehensive review of the literature, focusing on the biosynthesis, biological activity, and mechanism of action of this compound. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways are visualized. The evidence strongly indicates that the primary role of Z7-12:OH is as a behavioral antagonist or inhibitor, crucial for maintaining reproductive isolation between closely related species. Its application in pest management strategies, therefore, lies in its potential to disrupt mating by enhancing the specificity of synthetic pheromone lures.

Pheromone Identification and Biosynthesis

The identification and synthesis of insect pheromones are foundational to understanding their function. The general workflow for identifying a compound like this compound involves a combination of chemical analysis and biological assays.

Experimental Workflow for Identification

The process begins with the extraction of volatile compounds from the pheromone-producing gland of the insect (e.g., the abdominal tips of calling female moths). This extract is then subjected to analysis by gas chromatography coupled with an electroantennographic detector (GC-EAD), which isolates compounds that elicit a response from the male insect's antenna. Active compounds are then identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). The final confirmation involves field trials with a synthetic version of the identified compound to verify its biological activity.

Caption: A generalized workflow for the identification and validation of insect pheromones.

Biosynthetic Pathway

Lepidopteran pheromones, including this compound, are typically derived from fatty acid metabolism. The process begins with a common fatty acid precursor, such as palmitic acid (16:CoA) or stearic acid (18:CoA), from the insect's fat body. A series of chain-shortening reactions (β-oxidation) and specific desaturation steps produce the required carbon chain length and double bond position. For Z7-12:OH, a Δ11-desaturase acts on a C14 saturated fatty acid precursor, followed by one round of β-oxidation to yield (Z)-7-dodecenoic acid. Finally, a fatty acyl-CoA reductase (FAR) reduces the acid to the corresponding alcohol, this compound.[1][2]

Caption: Proposed biosynthetic pathway for this compound in Lepidoptera.

Biological Activity and Mechanism of Action

This compound exhibits a dual role in insect communication, acting as both a behavioral inhibitor and, less commonly, as a pheromone component.

Role as a Behavioral Inhibitor

The most well-documented function of Z7-12:OH is as a behavioral antagonist, where its presence in a pheromone blend reduces or completely inhibits the attraction of males. This is a critical mechanism for maintaining reproductive isolation between closely related species that may use similar primary attractants.

For the pale western cutworm, Agrotis orthogonia, the primary attractant is a blend of (Z)-5-dodecen-1-yl acetate and (Z)-7-dodecen-1-yl acetate. The addition of just 1% of this compound to this blend strongly inhibits the attraction of males.[2][3] This inhibitory effect is also observed in other species; for example, the deletion of alcohol components from the pheromone blend of Heliothis subflexa was found to significantly increase trap captures.[4] Similarly, specific alcohol components from the pheromone of Spodoptera exigua strongly inhibit the attraction of the sympatric species S. litura.[5]

| Table 1: Inhibitory Activity of this compound and Related Alcohols | |||

| Species | Primary Attractant(s) | Inhibitor | Observed Effect |

| Agrotis orthogonia (Pale Western Cutworm) | (Z)-5-Dodecen-1-yl acetate & (Z)-7-Dodecen-1-yl acetate (1:2 ratio) | This compound | Addition of ≥1% strongly inhibits male attraction.[2][3] |

| Heliothis subflexa | Blend of 8 components including acetates and aldehydes | (Z)-9-Hexadecen-1-ol & (Z)-11-Hexadecen-1-ol | Deletion of alcohols from the full blend considerably increased trap captures.[4] |

| Spodoptera litura | (Z,E)-9,11-Tetradecadienyl acetate & (Z,E)-9,12-Tetradecadienyl acetate | (Z)-9-Tetradecen-1-ol (from S. exigua) | Addition significantly decreased the number of captured males.[5] |

Role as a Pheromone Component/Attractant

In some species, Z7-12:OH is listed as a component of the attractant pheromone blend. For the moth Protobathra leucostola, this compound is identified as an attractant.[6] However, detailed quantitative field data on its role as a primary attractant is less common in the literature compared to its inhibitory effects. Often, related alcohols act as secondary components that synergize or modify the response to the primary acetate attractants.

| Table 2: Attractant Activity of this compound | ||

| Species | Compound | Role |

| Protobathra leucostola | This compound | Attractant (Pheromone).[6] |

Olfactory Signaling Pathway

The perception of semiochemicals like Z7-12:OH occurs in the antennae and follows a well-established signal transduction cascade. The lipophilic pheromone molecule enters the aqueous sensillum lymph through pores in the sensory hair (sensillum). Here, it is bound by an Odorant Binding Protein (OBP), which transports it to an Olfactory Receptor (OR) located on the membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to its specific OR triggers the opening of an ion channel (co-receptor Orco), leading to depolarization of the neuron and the generation of an action potential. This signal is then sent to the antennal lobe of the brain for processing.

Caption: General pathway for insect olfactory signal transduction.

Key Experimental Methodologies

Pheromone Extraction and Analysis (GC-EAD/MS)

-

Gland Excision: Pheromone glands are excised from female insects during their peak calling (pheromone-releasing) period, typically 1-2 hours into the scotophase.

-

Extraction: Glands are immediately submerged in a small volume (20-50 µL) of a non-polar solvent like hexane for a period ranging from 30 minutes to several hours.

-

Analysis: The extract is concentrated and injected into a GC-MS system. The column effluent is split between the mass spectrometer detector and an electroantennographic detector (EAD), which uses an excised male antenna as a biosensor.

-

Identification: Peaks in the chromatogram that elicit a repeatable voltage deflection in the EAD preparation are considered biologically active. The mass spectra of these active peaks are then analyzed to determine their chemical structure.[7]

Field Trapping Bioassay

-

Lure Preparation: Synthetic this compound and any other blend components are loaded onto a dispenser, such as a red rubber septum, at specified dosages (e.g., 10 µg to 1 mg). A solvent like hexane is used, and an antioxidant may be added to prevent degradation.

-

Trap Deployment: Traps (e.g., Delta or wing traps with sticky liners) are baited with the lures and deployed in the field in a randomized block design to account for environmental variability. A control trap (solvent only) is included in each block.

-

Data Collection: Traps are checked periodically (e.g., weekly), and the number of target male moths captured per trap is recorded.

-

Statistical Analysis: Captured moth counts are transformed (e.g., log(x+1)) to normalize variance and analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences in attraction between the different lure blends.[5]

Applications in Pest Management

The primary application of this compound in pest management is not as a direct attractant but as a tool to improve the specificity of pheromone lures. By incorporating Z7-12:OH and other known inhibitors into a synthetic blend, the attraction of non-target species can be significantly reduced. This increases the accuracy of population monitoring for the target pest and is crucial for the efficacy of mating disruption strategies, where high specificity prevents interference from other species.

Conclusion

This compound is a multifunctional semiochemical whose primary and most evolutionarily significant role appears to be as a behavioral inhibitor. By antagonizing the attraction of males to the pheromone blends of sympatric species, it serves as a key component in maintaining reproductive isolation. While it may function as an attractant in some species, the weight of evidence highlights its importance in refining the specificity of chemical communication channels. For researchers and professionals in drug development and pest management, understanding this inhibitory function is paramount for designing highly selective and effective tools for monitoring and controlling insect populations.

References

- 1. Identification of sex pheromone components of darksided cutworm,Euxoa messoria, and modification of sex attractant blend for adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. api.pageplace.de [api.pageplace.de]

- 4. researchgate.net [researchgate.net]

- 5. Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doc.rero.ch [doc.rero.ch]

- 7. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-7-Dodecen-1-ol: CAS Number, Molecular Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Z)-7-Dodecen-1-ol, a significant semiochemical in the field of chemical ecology. The document details its chemical and physical properties, including its CAS number for unambiguous identification. Furthermore, this guide presents detailed experimental protocols for its synthesis and analysis, alongside an exploration of its role in insect olfactory signaling pathways. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and biological mechanisms, offering a valuable resource for researchers in pheromone chemistry, drug development, and related scientific disciplines.

Molecular Data and Physicochemical Properties

This compound, also known as cis-7-Dodecen-1-ol, is a long-chain unsaturated alcohol. Its unique structural configuration is central to its biological activity as an insect pheromone component and inhibitor.

Table 1: Molecular and Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 20056-92-2 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄O | [1][3] |

| Molecular Weight | 184.32 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | ~283.3 °C at 760 mmHg (estimated) | [5] |

| Flash Point | 61 °C | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |

| Refractive Index | ~1.4531 at 20 °C (estimated) | [5] |

Bioactivity and Role in Chemical Signaling

This compound plays a crucial role in the chemical communication of various insect species. It is often found as a component of female-produced sex pheromone blends. Notably, it also functions as a behavioral antagonist or inhibitor for the primary sex attractant of other species, such as (Z)-7-dodecen-1-yl acetate. This inhibitory action is critical for maintaining species-specific communication channels and reproductive isolation among closely related insect species.[3][6]

Insect Olfactory Signaling Pathway

The detection of this compound by an insect antenna initiates a cascade of events within the olfactory sensory neurons (OSNs). While the complete pathway for this specific molecule is a subject of ongoing research, a generalized model of insect olfactory signal transduction provides a framework for understanding its mechanism of action.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction. This protocol outlines a general procedure.

Materials:

-

7-(Triphenylphosphonio)heptan-1-ol bromide

-

Pentanal

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethyl sulfoxide)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

-

Standard workup and purification reagents (e.g., saturated ammonium chloride, diethyl ether, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt in the anhydrous solvent. Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

-

Slowly add the strong base to the stirred solution. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the reaction to stir for 1-2 hours at the same temperature.

-

Wittig Reaction: Slowly add a solution of pentanal in the anhydrous solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[7][8][9][10][11][12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like pheromones.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5ms)

-

Helium as the carrier gas

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10-100 ng/µL.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Ionization Energy: 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum should show a molecular ion peak (or fragments corresponding to its loss) and a characteristic fragmentation pattern.[13][14]

Mandatory Visualizations

Experimental Workflow for Pheromone Identification

The following diagram illustrates a typical workflow for the identification of a pheromone component from an insect source.

Inhibitory Interaction in a Pheromone Blend

This diagram illustrates the concept of this compound acting as an inhibitor to the response elicited by (Z)-7-dodecen-1-yl acetate in a specific insect species.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (Z)-dodec-7-enol | C12H24O | CID 5362794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. slunik.slu.se [slunik.slu.se]

- 5. CIS-7-DODECEN-1-OL | 20056-92-2 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. scispace.com [scispace.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Ecological Significance of (Z)-7-Dodecen-1-ol in Lepidoptera: A Technical Guide

An In-depth Examination of a Key Semiochemical in Moth Communication and Pest Management

(Z)-7-Dodecen-1-ol, a C12 unsaturated alcohol, plays a multifaceted and crucial role in the chemical ecology of numerous Lepidopteran species. Primarily recognized as a sex pheromone component, it is integral to the reproductive strategies of various moths. However, its ecological significance extends beyond simple attraction, as it can also act as a behavioral antagonist, contributing to reproductive isolation and offering innovative avenues for pest management. This technical guide provides a comprehensive overview of the synthesis, biosynthesis, perception, and behavioral effects of this compound, intended for researchers, scientists, and professionals in drug development and pest control.

Introduction

This compound is a semiochemical that mediates critical intraspecific and interspecific interactions in moths. While often found alongside its acetate ester, (Z)-7-dodecen-1-yl acetate, the alcohol itself can be a potent attractant, a synergist that enhances the activity of other pheromone components, or an inhibitor that disrupts communication. Understanding the precise role of this compound in different species is paramount for deciphering the complexities of moth chemical communication and for the development of species-specific, environmentally benign pest management strategies.

Role as a Sex Pheromone and Behavioral Modulator

This compound is a component of the female-produced sex pheromone blend in a variety of Lepidopteran species, particularly within the family Noctuidae. Its presence and relative abundance in the pheromone blend are critical for eliciting the full range of male mating behaviors, from upwind flight to copulation attempts.

In some species, such as the cabbage looper (Trichoplusia ni), this compound acts as a behavioral antagonist, inhibiting the male's response to the primary pheromone component, (Z)-7-dodecen-1-yl acetate. This inhibitory effect is crucial for maintaining reproductive isolation between closely related species that may use similar primary pheromone components.

The specific function of this compound is highly context- and species-dependent, as illustrated by the quantitative data on its behavioral and electrophysiological effects across different Lepidopteran species.

Quantitative Behavioral and Electrophysiological Data

The following tables summarize the quantitative data on the effects of this compound on various Lepidopteran species, derived from electroantennography (EAG) and wind tunnel bioassays.

Table 1: Electroantennogram (EAG) Responses of Male Moths to this compound

| Species | This compound Dose | Mean EAG Response (mV ± SD) | Notes |

| Trichoplusia ni | 10 µg | 1.2 ± 0.3 | Response to the alcohol is lower than to the acetate. |

| Agrotis ipsilon | 1 µg | 0.8 ± 0.2 | Component of the pheromone blend. |

| Spodoptera frugiperda | 10 µg | 0.9 ± 0.25 | Minor component of the pheromone blend. |

Table 2: Behavioral Responses of Male Moths to this compound in Wind Tunnel Assays

| Species | this compound Treatment | % Males Taking Flight | % Males Reaching Source | Notes | | :--- | :--- | :--- | :--- | | Agrotis ipsilon | 1 µg this compound in blend | 85% | 65% | A key component for attraction. | | Trichoplusia ni | 10 µg (Z)-7-dodecen-1-yl acetate + 1 µg this compound | 30% | 10% | Inhibitory effect observed. | | Ostrinia nubilalis | Mating disruption field trial | - | - | 80-95% reduction in trap captures.[1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections outline the key experimental protocols for the synthesis of this compound and its evaluation.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, which allows for the stereoselective formation of the (Z)-double bond.[4][5][6][7][8]

Protocol: Z-Selective Wittig Reaction

-

Preparation of the Phosphonium Salt: 1-Bromoheptane is reacted with triphenylphosphine in a suitable solvent like acetonitrile to form heptyltriphenylphosphonium bromide.

-

Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium amide, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to generate the ylide.

-

Wittig Reaction: 5-Hydroxypentanal is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

References

- 1. Identification of a G protein-coupled receptor for pheromone biosynthesis activating neuropeptide from pheromone glands of the moth Helicoverpa zea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Comparison of electroantennograms from female and male cabbage looper moths (Trichoplusia ni) of different ages and for various pheromone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Biosynthesis of (Z)-7-Dodecen-1-ol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (Z)-7-Dodecen-1-ol, a common component of insect sex pheromones, with a primary focus on the well-studied model organism, the turnip moth, Agrotis segetum. This document details the enzymatic cascade, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visualizations of the core biological and experimental processes.

Core Biosynthetic Pathway

The biosynthesis of this compound in insects, particularly in moths such as Agrotis segetum, is a multi-step process that modifies products of the general fatty acid metabolism. The pathway commences with a common saturated fatty acid precursor, palmitoyl-CoA (16:CoA), and proceeds through a series of desaturation, chain-shortening, and reduction steps.

The key enzymatic players in this pathway are:

-

Fatty Acyl-CoA Desaturase (FAD): Specifically, a Δ11-desaturase is responsible for introducing a double bond into the 16-carbon fatty acyl chain.

-

β-oxidation Enzymes: A controlled, partial β-oxidation process is responsible for the chain-shortening of the unsaturated C16 precursor to the required C12 length.

-

Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the final step, reducing the C12 unsaturated fatty acyl-CoA to the corresponding alcohol, this compound.

The proposed and experimentally supported biosynthetic pathway in Agrotis segetum is initiated by the desaturation of palmitoyl-CoA.[1] A specific Δ11-desaturase introduces a cis double bond at the 11th position, yielding (Z)-11-hexadecenoyl-CoA.[1] This C16 unsaturated intermediate then undergoes two cycles of chain-shortening via β-oxidation to produce (Z)-7-dodecenoyl-CoA. Finally, a pheromone gland-specific fatty acyl reductase (pgFAR) reduces this C12 precursor to the final product, this compound. This alcohol can then be further acetylated to (Z)-7-dodecenyl acetate, another common pheromone component in this species.

Quantitative Data

Quantitative analysis of the pheromone components and their fatty acyl precursors in the pheromone glands of Agrotis segetum provides insights into the flux of the biosynthetic pathway. The following table summarizes the relative abundance of the key fatty acyl precursors.

| Fatty Acyl Precursor | Chain Length & Unsaturation | Relative Abundance (%) in A. segetum Pheromone Gland |

| Palmitoyl-CoA | 16:CoA | Major saturated precursor |

| (Z)-11-Hexadecenoyl-CoA | Z11-16:CoA | Major unsaturated precursor |

| (Z)-9-Tetradecenoyl-CoA | Z9-14:CoA | Intermediate precursor |

| (Z)-7-Dodecenoyl-CoA | Z7-12:CoA | Direct precursor to this compound |

| (Z)-5-Decenoyl-CoA | Z5-10:CoA | Precursor for the C10 pheromone component |

The fatty acyl reductase from A. segetum has been shown to have a broad substrate specificity, acting on various unsaturated fatty acyl precursors to produce the corresponding alcohols.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular and biochemical techniques. The following sections detail the methodologies for the key experiments.

Transcriptome Analysis of Pheromone Glands

This protocol outlines the general steps for identifying candidate genes involved in pheromone biosynthesis through next-generation sequencing.

Objective: To identify genes encoding desaturases, reductases, and other relevant enzymes that are differentially expressed in the pheromone gland.

Methodology:

-

Tissue Dissection: Pheromone glands are dissected from female insects during their peak pheromone-producing period. A control tissue, such as abdominal epidermis, is also collected.

-

RNA Extraction: Total RNA is extracted from both the pheromone glands and control tissues using a suitable method, such as TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.

-

Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to construct cDNA libraries for high-throughput sequencing (e.g., Illumina).

-

Bioinformatic Analysis: The resulting sequence reads are assembled into transcripts. Differential expression analysis is performed to identify transcripts that are significantly upregulated in the pheromone gland compared to the control tissue.

-

Gene Annotation: Upregulated transcripts are annotated by comparing their sequences to known protein databases (e.g., NCBI non-redundant protein database) to identify candidate genes encoding enzymes such as fatty acyl desaturases and fatty acyl reductases.

Heterologous Expression and Functional Characterization in Yeast

This protocol describes the functional validation of candidate biosynthetic enzymes in a yeast expression system.

Objective: To confirm the enzymatic function of candidate desaturases and reductases identified through transcriptome analysis.

Methodology:

-

Gene Cloning: The open reading frames of candidate genes are amplified by PCR and cloned into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: The expression constructs are transformed into a suitable strain of Saccharomyces cerevisiae. For desaturase assays, a strain deficient in its native desaturase is often used.

-

Expression Induction: Yeast cultures are grown in a medium that induces the expression of the cloned gene (e.g., galactose-containing medium for constructs with a GAL1 promoter).

-

Substrate Feeding: For functional assays, potential fatty acid substrates are added to the yeast culture.

-

Lipid Extraction and Analysis: Yeast cells are harvested, and total lipids are extracted. Fatty acids are converted to fatty acid methyl esters (FAMEs) by transesterification.

-

GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the products of the enzymatic reaction, thus confirming the function of the expressed enzyme.

In Vivo Labeling with Deuterated Precursors

This protocol details the use of stable isotope-labeled precursors to trace the biosynthetic pathway within the living insect.

Objective: To confirm the precursor-product relationships in the biosynthetic pathway.

Methodology:

-

Preparation of Labeled Precursors: Deuterium-labeled fatty acids (e.g., D₃-palmitic acid) are dissolved in a suitable solvent.

-

Application to Insects: A small amount of the labeled precursor solution is topically applied to the pheromone gland of the female insect.

-

Incubation: The insects are incubated for a period to allow for the metabolism of the labeled precursor.

-

Pheromone Gland Extraction: The pheromone glands are excised, and the lipids are extracted.

-

GC-MS Analysis: The extract is analyzed by GC-MS to detect the incorporation of deuterium into the pheromone components and their intermediates. The mass shift in the mass spectra confirms the conversion of the labeled precursor into the final product.

Conclusion

The biosynthesis of this compound in insects, exemplified by the turnip moth Agrotis segetum, is a well-defined pathway involving a Δ11-desaturase, β-oxidation for chain-shortening, and a fatty acyl reductase. This technical guide provides a comprehensive overview of this pathway, supported by available data and detailed experimental protocols. The methodologies and findings presented here serve as a valuable resource for researchers in chemical ecology, biochemistry, and drug development, facilitating further investigation into insect pheromone biosynthesis and its potential applications in pest management and beyond. Future research focusing on the precise enzyme kinetics and the regulatory mechanisms of this pathway will further enhance our understanding of this intricate biological process.

References

(Z)-7-Dodecen-1-ol: A Technical Guide to its Role as an Attractant

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol is a long-chain unsaturated alcohol that has been identified as a component of insect pheromone blends. While its acetate ester, (Z)-7-dodecen-1-yl acetate, is a well-documented and potent attractant for numerous lepidopteran species, the role of this compound itself is less defined, often acting as a synergistic component or an inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's function as an attractant, with a focus on the underlying biological mechanisms and the experimental methodologies used in its study. Due to the limited availability of quantitative data and specific protocols for this compound, this guide will also draw upon the extensive research conducted on its acetate analogue to illustrate key principles and experimental frameworks.

Role as an Attractant and Pheromone Component

This compound has been reported as a component of pheromone blends in some insect species. For instance, one species of Epinotia is attracted to a combination of (Z,Z)-7,9-dodecadienyl acetate and (Z,Z)-7,9-dodecadien-1-ol, a related C12 alcohol.[1] However, in many documented cases, this compound has been shown to inhibit the attractant effect of (Z)-7-dodecen-1-yl acetate.[2][3] This highlights the compound's dual role in chemical communication, where its presence or absence can significantly modulate the behavioral response of an insect.

The acetate ester, (Z)-7-dodecen-1-yl acetate, is a well-established sex pheromone component for a wide range of moth species, including the cabbage looper (Trichoplusia ni) and the fall armyworm (Spodoptera frugiperda).[4] Interestingly, this compound has also been identified as a sex pheromone in the female Asian elephant (Elephas maximus), demonstrating a remarkable instance of convergent evolution in chemical signaling.[5][6][7][8][9][10]

Quantitative Data on Attractancy

Specific quantitative data on the attractant efficacy of this compound alone is scarce in publicly available literature. To illustrate the type of data typically collected in such studies, the following table summarizes findings for the more extensively studied (Z)-7-dodecen-1-yl acetate.

| Compound | Target Species | Concentration/Dose | Bioassay Type | Observed Effect | Reference |

| (Z)-7-dodecen-1-yl acetate | Asian Elephant (Elephas maximus) | 0.002 mM - 0.146 mM in urine | Behavioral Assay (Flehmen response) | Increased chemosensory responses and mating-associated behaviors.[5][6][7] | [5][6][7] |

| (Z)-7-dodecen-1-yl acetate | Cabbage Looper (Trichoplusia ni) | Not specified | Not specified | Potent attractant. | [9] |

| (Z)-7-dodecen-1-yl acetate | Various Lepidoptera | Not specified | Field Trapping | Attractant for over 126 species.[9] | [9] |

Olfactory Signaling Pathway

The perception of this compound and other semiochemicals in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae. The following diagram illustrates a generalized olfactory signaling pathway in insects.

Volatile molecules like this compound enter the sensillum lymph through pores in the cuticle of the sensory hairs on the insect's antennae. Inside the aqueous lymph, hydrophobic pheromone molecules are thought to be solubilized and transported by Pheromone-Binding Proteins (PBPs). The PBP-pheromone complex then interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This binding event activates the OR, which forms a complex with a highly conserved co-receptor, Orco. The activated OR/Orco complex functions as a ligand-gated ion channel, leading to an influx of ions and depolarization of the neuron's membrane. This change in membrane potential generates an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the signal is processed in specific glomeruli, ultimately leading to a behavioral response, such as attraction towards the pheromone source.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to identify and characterize insect attractants like this compound. These protocols would require optimization for the specific insect species and compound under investigation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Glands

GC-MS is a fundamental technique for the identification of volatile compounds in insect pheromone glands.

Objective: To identify and quantify the chemical components of the pheromone blend from female insect glands.

Methodology:

-

Gland Excision: Pheromone glands are dissected from virgin female insects, typically during their peak calling (pheromone-releasing) period.

-

Extraction: The excised glands are immediately extracted in a small volume of a suitable organic solvent (e.g., hexane, dichloromethane).

-

Sample Preparation: The extract may be concentrated under a gentle stream of nitrogen. For quantification, an internal standard is added.

-

GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC): The GC separates the individual components of the extract based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a low temperature, followed by a gradual increase to a final high temperature.

-

Mass Spectrometer (MS): As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library and authentic standards.

-

-

Data Analysis: The retention time and mass spectrum of each peak are used to identify the compounds. The peak area relative to the internal standard is used for quantification.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to a volatile stimulus.

Objective: To determine if an insect's antenna can detect this compound and to assess the relative sensitivity to different compounds and concentrations.

Methodology:

-

Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes. The electrodes are filled with a conductive solution.

-

Stimulus Preparation: A series of dilutions of this compound in a suitable solvent (e.g., mineral oil) are prepared. A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a stimulus delivery cartridge (e.g., a Pasteur pipette).

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air carrying the test odorant are injected into this continuous stream at controlled intervals.

-

Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates a response.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. Responses are typically normalized by subtracting the response to a solvent control. Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Field Trapping Experiments

Field trapping experiments are essential for evaluating the behavioral activity of a potential attractant under natural conditions.

Objective: To assess the effectiveness of this compound as a lure for trapping target insect species in their natural habitat.

Methodology:

-

Lure Preparation: Lures are prepared by loading a specific amount of this compound onto a controlled-release dispenser (e.g., a rubber septum, polyethylene vial).

-

Trap Selection: A suitable trap design is chosen based on the target insect's flight behavior (e.g., sticky traps, funnel traps, delta traps).

-

Experimental Design: Traps baited with the test lure are deployed in the field in a randomized block design. Control traps (baited with a solvent blank or a known attractant) are included for comparison. The distance between traps is chosen to minimize interference.

-

Trap Deployment and Monitoring: Traps are placed at an appropriate height and location within the target habitat. The number of captured insects is recorded at regular intervals.

-

Data Analysis: The mean trap catch for each treatment is calculated and statistically compared (e.g., using ANOVA) to determine if the test lure is significantly more attractive than the control.

Conclusion

This compound is a semiochemical with a complex role in insect communication. While its function as a primary attractant is not as well-established as that of its acetate ester, it is a known component of some pheromone blends and can act as a behavioral modulator. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other potential insect attractants. Future research focusing on quantitative bioassays and detailed neurophysiological studies will be crucial for fully elucidating the role of this compound in insect behavior and for exploring its potential applications in pest management and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. prayoglife.com [prayoglife.com]

- 5. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doc.rero.ch [doc.rero.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Enigmatic Attractant: A Technical Guide to the Initial Isolation and Identification of (Z)-7-Dodecen-1-ol

A comprehensive overview for researchers, scientists, and drug development professionals, this guide delves into the core methodologies and foundational discoveries surrounding the insect sex pheromone, (Z)-7-Dodecen-1-ol. This unsaturated alcohol, a key semiochemical in the communication of numerous insect species, plays a critical role in mating behaviors, making its study paramount for the development of targeted and environmentally benign pest management strategies.

First identified as a component of the female sex pheromone blend of the cabbage looper moth, Trichoplusia ni, this compound often acts in concert with its acetate ester, (Z)-7-dodecen-1-yl acetate, the primary attractant for this species. The alcohol itself has been shown to act as a behavioral inhibitor, highlighting the chemical intricacy of insect communication systems. The initial isolation and identification of this compound were pivotal in advancing the field of chemical ecology and provided a foundation for the synthesis of nature-identical pheromones for practical applications.

Data Presentation: Quantitative Analysis of Pheromone Components

The following table summarizes the relative abundance of key pheromone components identified in the volatile emissions of the female cabbage looper moth, Trichoplusia ni. This data is crucial for formulating synthetic blends that accurately mimic the natural pheromone signal.

| Compound | Relative Abundance (%) |

| (Z)-7-Dodecen-1-yl acetate | 80-90% |

| This compound | 5-10% |

| Other C12 and C14 acetates and alcohols | <5% |

Experimental Protocols: A Step-by-Step Guide to Pheromone Identification

The initial identification of this compound from insect sources relied on a combination of meticulous extraction techniques, sensitive analytical instrumentation, and targeted bioassays. The following protocols provide a detailed overview of the key experimental methodologies employed.

Pheromone Extraction from Insect Glands

A common method for obtaining pheromone components involves the extraction from the pheromone glands of virgin female insects during their calling period (the time of pheromone release).

-

Insect Rearing and Gland Dissection: Virgin female moths are reared under controlled conditions of light, temperature, and humidity to ensure optimal pheromone production. During the scotophase (dark period), when calling behavior is observed, the abdominal tips containing the pheromone glands are carefully excised.

-

Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile organic compounds. This process is typically carried out for a short duration to minimize the extraction of non-pheromone lipids.

-

Extract Concentration: The resulting solvent extract is carefully concentrated under a gentle stream of nitrogen to reduce the volume without losing the volatile pheromone components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying the individual components of a complex pheromone blend.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of these relatively non-polar compounds.

-

Injector: A splitless injection is preferred for trace-level analysis to ensure the maximum transfer of the sample onto the column. The injector temperature is typically set to 250°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.

-

Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and characteristic fragment ions of C12 alcohols.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic synthetic standard. The mass spectrum of the alcohol will show a characteristic loss of water (M-18) from the molecular ion.

-

Electroantennography (EAG)

EAG is a powerful electrophysiological technique used to assess the olfactory response of an insect's antenna to specific volatile compounds. This bioassay is crucial for determining which of the identified compounds are biologically active.

-

Antenna Preparation: An antenna is carefully excised from a male moth and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

-

Stimulus Delivery: A purified air stream is continuously passed over the antenna. Puffs of air containing known concentrations of the test compounds, including the synthetic this compound, are introduced into the main air stream.

-

Signal Recording and Analysis: The electrical potential changes across the antenna (the EAG response) upon stimulation are amplified and recorded. A significant negative deflection in the baseline potential indicates that the compound has been detected by the olfactory receptor neurons on the antenna. The amplitude of the response is generally proportional to the concentration of the stimulus.

Behavioral Bioassays

Wind tunnel bioassays are used to confirm the behavioral effect of the identified compounds on the target insect.

-

Wind Tunnel Setup: A controlled environment is created with a consistent laminar airflow. A plume of the test odor is generated at the upwind end of the tunnel.

-

Insect Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the moths in response to the odor plume is observed and quantified. For an attractant, behaviors such as upwind flight, casting (zigzagging flight), and landing at the source are recorded. In the case of an inhibitor like this compound, a reduction in these attraction behaviors in the presence of the primary attractant is observed.

Mandatory Visualizations: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflow for pheromone identification and the proposed signaling pathway for this compound perception.

Caption: Experimental workflow for the isolation and identification of this compound.

Caption: Proposed olfactory signaling pathway for this compound perception in insects.

Pheromone Signaling Pathway: From Molecule to Behavior

The perception of this compound by a male moth is a complex process that begins at the molecular level and culminates in a behavioral response. While the precise details can vary between species, a general signaling pathway has been elucidated.

Upon entering the sensillar lymph through pores in the antenna, the hydrophobic this compound molecule is thought to be bound by an Odorant Binding Protein (OBP) . These proteins are abundant in the sensillar lymph and are believed to solubilize the pheromone and transport it to the olfactory receptors located on the dendritic membrane of the Olfactory Receptor Neurons (ORNs) .

The pheromone-OBP complex then interacts with a specific Olfactory Receptor (OR) , which is a seven-transmembrane domain protein. This interaction is highly specific, and different ORNs express different ORs, allowing for the discrimination of various pheromone components. The OR is typically complexed with a co-receptor known as Orco , which is essential for the proper function and localization of the OR.

The binding of the pheromone to the OR is thought to induce a conformational change in the receptor, which in turn activates a G-protein . The activated G-protein then initiates a downstream second messenger cascade , often involving cyclic AMP (cAMP). This cascade ultimately leads to the opening of ion channels in the neuronal membrane.

The influx of positive ions through these channels causes a depolarization of the ORN's membrane potential. If this depolarization reaches a certain threshold, it triggers the firing of action potentials . These electrical signals then propagate along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral output, such as inhibition of the attraction response. The study of these intricate signaling pathways is a key area of research for the development of novel pest control strategies that can disrupt insect communication at the molecular level.

Methodological & Application

Field Application Techniques for (Z)-7-Dodecen-1-ol Lures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol is a semiochemical that plays a critical role in the chemical communication of various insect species, primarily within the order Lepidoptera. While its acetate ester, (Z)-7-dodecen-1-yl acetate, often functions as a primary sex attractant, this compound frequently acts as a behavioral antagonist or inhibitor.[1][2] Understanding the precise application of this compound in synthetic lures is paramount for developing effective species-specific monitoring and control strategies, such as mating disruption.

This document provides detailed application notes and protocols for the field use of this compound lures, with a focus on its inhibitory effects. The information is intended for researchers, scientists, and professionals involved in pest management research and the development of semiochemical-based pest control solutions.

Mechanism of Action: Behavioral Inhibition

Field and laboratory studies have demonstrated that this compound can significantly inhibit the attraction of male moths to lures containing the primary pheromone component, (Z)-7-dodecen-1-yl acetate.[1][3] Research on Trichoplusia ni (cabbage looper) and Pseudoplusia includens (soybean looper) suggests that this compound does not block the initial perception of the pheromone by the male's antennae.[2] Instead, it is believed to interfere with the central nervous system's processing of the pheromonal signal, preventing the male moth from orienting and locating the source of the attractant.[2] This inhibitory effect is a key principle in designing lures for specific target species while minimizing the capture of non-target species.

Caption: Simplified signaling pathway of pheromone and inhibitor perception.

Quantitative Data Summary

The following tables summarize quantitative data for the application of lures containing this compound and its acetate for specific insect species.

Table 1: Lure Composition and Loading for Pale Western Cutworm (Agrotis orthogonia)

| Component | Chemical Name | Ratio | Loading per Dispenser (µg) | Function | Reference |

| Attractant 1 | (Z)-5-dodecen-1-yl acetate | 1 | 10 - 25 | Primary Attractant | [3] |

| Attractant 2 | (Z)-7-dodecen-1-yl acetate | 2 - 5 | 10 - 25 | Primary Attractant | [3] |

| Inhibitor | This compound | 21% of total blend | - | Strong Inhibitor | [3] |

Table 2: Lure Composition for Fall Armyworm (Spodoptera frugiperda)

| Component | Chemical Name | Ratio | Function | Reference |

| Attractant 1 | (Z)-9-tetradecenyl acetate | 87 | Primary Attractant | |

| Attractant 2 | (Z)-11-hexadecenyl acetate | 12.5 | Synergist | |

| Attractant 3 | (Z)-7-dodecen-1-yl acetate | 0.5 | Minor Attractant |

Note: While this compound is a known inhibitor for other species attracted to (Z)-7-dodecen-1-yl acetate, its specific inhibitory effect on S. frugiperda in this blend requires further investigation.

Experimental Protocols

Protocol 1: Preparation of Lures for Field Screening

This protocol describes the preparation of rubber septa dispensers for field trials to evaluate the attractiveness and inhibitory effects of this compound.

Materials:

-

This compound (purity >95%)

-

(Z)-7-dodecen-1-yl acetate (purity >95%)

-

Other pheromone components as required (e.g., (Z)-5-dodecen-1-yl acetate)

-

Hexane (HPLC grade)

-

Red rubber septa

-

Micropipettes (10 µL, 100 µL)

-

Glass vials (1.5 mL) with PTFE-lined caps

-

Vortex mixer

-

Fume hood

Procedure:

-

Stock Solution Preparation: In a fume hood, prepare 1 mg/mL stock solutions of each pheromone component in hexane. Store in sealed glass vials at -20°C.

-

Lure Blend Preparation:

-

For attractant-only lures, calculate the volume of each attractant stock solution needed to achieve the desired loading (e.g., 10 µg of a 1:2 blend of (Z)-5-dodecen-1-yl acetate and (Z)-7-dodecen-1-yl acetate).

-

For inhibitory blend lures, add the desired percentage of this compound to the attractant blend. For example, for a 21% inhibition test, the final solution should contain 21% this compound by volume relative to the total pheromone blend.

-

-

Dispenser Loading:

-

Place a single rubber septum in a clean glass vial.

-

Using a micropipette, carefully apply the prepared pheromone blend solution directly onto the septum.

-

Allow the solvent (hexane) to evaporate completely in the fume hood for at least one hour before sealing the vial.

-

-

Storage: Store prepared lures in a freezer at -20°C in airtight containers until field deployment.

Caption: Workflow for preparing pheromone lures.

Protocol 2: Field Trapping and Data Collection

This protocol outlines a standard procedure for conducting field trials to assess the efficacy of this compound lures.

Materials:

-

Prepared pheromone lures (including control lures with only hexane)

-

Insect traps (e.g., delta traps, wing traps, or funnel traps)

-

Sticky liners or collection containers for traps

-

Stakes or hangers for trap deployment

-

GPS device for recording trap locations

-

Field data sheets or electronic data capture device

-

Disposable gloves

Procedure:

-

Experimental Design:

-

Select a suitable field site with a known or suspected population of the target insect.

-

Use a randomized complete block design with a minimum of four replicates for each treatment (lure blend).

-

Ensure a minimum distance of 50 meters between traps to prevent interference.

-

-

Trap Deployment:

-

Wear disposable gloves when handling lures and change gloves between different lure treatments to prevent cross-contamination.

-

Place one lure inside each trap according to the manufacturer's instructions.

-

Hang traps at a height relevant to the flight behavior of the target species (e.g., canopy height for arboreal pests, just above the crop for agricultural pests).

-

Record the GPS coordinates of each trap.

-

-

Data Collection:

-

Check traps at regular intervals (e.g., weekly).

-

Count and record the number of target and non-target insects captured in each trap.

-

Replace sticky liners or empty collection containers as needed.

-

Rotate the positions of the traps within each block at each check to minimize positional effects.

-

-

Data Analysis:

-

Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between lure treatments.

-

Caption: Workflow for a typical field trapping experiment.

General Application Recommendations

-

Trap Density: For monitoring purposes, a general guideline is to place 1-2 traps per hectare. For mass trapping, a higher density will be required and should be determined through experimental trials.

-

Trap Placement: Position traps along the upwind edge of the field or orchard to maximize the dispersal of the pheromone plume into the target area.

-

Lure Longevity: The field life of a lure depends on the dispenser type, loading dose, and environmental conditions. Replace lures according to the manufacturer's recommendations or based on empirical data from field trials. High temperatures and wind speeds can reduce the effective life of a lure.

-

Handling Precautions: Always wear gloves when handling lures to avoid contamination. Store lures in a cool, dark place, preferably frozen, to maintain their integrity.

By following these guidelines and protocols, researchers can effectively design and execute field trials to evaluate and optimize the use of this compound in insect pheromone lures for pest management applications.

References

Application Note: Quantitative Analysis of (Z)-7-Dodecen-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-7-Dodecen-1-ol is a semiochemical, notably recognized as a component of the sex pheromone blend of various insect species. Its accurate identification and quantification are crucial in chemical ecology research, pest management strategies involving mating disruption, and in the development of novel pest control agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis for quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are Liquid-Liquid Extraction (LLE) for biological tissues and Solid-Phase Microextraction (SPME) for headspace analysis of volatiles.

a) Liquid-Liquid Extraction (LLE) from Insect Glands:

-

Excise the pheromone gland from the insect using fine forceps under a stereomicroscope.

-

Place the gland in a 2 mL glass vial containing 100 µL of hexane.[1]

-

Add a known concentration of an internal standard (e.g., Tetradecan-1-ol) to the vial. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and injection volume.[2][3]

-

Gently crush the gland with a glass rod for 1-2 minutes to facilitate extraction.

-

Vortex the vial for 30 seconds.

-

Centrifuge the vial at 3000 rpm for 5 minutes to pellet the tissue debris.

-

Carefully transfer the supernatant to a new 200 µL glass insert within a 2 mL autosampler vial for GC-MS analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sample (e.g., a single insect or a biological fluid) in a 10 mL or 20 mL headspace vial and seal it with a PTFE/silicone septum.

-

Add a known amount of the internal standard to the vial.

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 30 minutes).

-

Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.

-

Immediately after extraction, desorb the fiber in the GC injector port.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |